molecular formula C10H9NO4 B1255451 Pyranonigrin S

Pyranonigrin S

Cat. No. B1255451
M. Wt: 207.18 g/mol
InChI Key: CBJUACYAKSDFBO-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyranonigrin S is a natural product found in Aspergillus with data available.

Scientific Research Applications

Antioxidative Properties

Pyranonigrin S, along with other pyranonigrins, has been studied for its antioxidative properties. Pyranonigrins, a family of compounds featuring a unique pyrano[2,3-c]pyrrole bicyclic skeleton, are known for their antioxidative activities. For instance, pyranonigrin A, a related compound, exhibits activity as a 1,1-diphenyl-2-picrylhydrazyl radical scavenging reagent (Tang et al., 2018). This suggests potential applications of pyranonigrin S in contexts where antioxidative properties are beneficial.

Antimicrobial and Antitumor Activities

Pyranonigrins, including pyranonigrin S, have shown potential in antimicrobial and antitumor applications. Polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) hybrid enzymes, which are involved in the biosynthesis of pyranonigrins, have been linked to the production of metabolites with broad-spectrum activity against human-, aqua-, and plant-pathogens (Meng et al., 2015). Additionally, pyranonigrin derivatives have been found to possess anticancer capabilities, as indicated by their presence in various natural products with diverse biological activities (Kumar et al., 2017).

Space Research: Enhanced Production in Microgravity

Interesting findings have emerged from space research, where Aspergillus niger isolated from the International Space Station showed enhanced production levels of pyranonigrin A, indicating that microgravity might influence the biosynthesis of pyranonigrins (Romsdahl et al., 2020). This could open up new avenues for the production and study of pyranonigrin S in space-based environments.

Inhibition of Tumor Promotion

Further, pyranonigrins produced by molds used in fermented foods have been evaluated for their inhibitory effects on tumor promotion (Miyake et al., 2010). This points to the potential use of pyranonigrin S in cancer prevention and therapy.

Suppressive Effect on Blood Adhesion Molecules

Pyranonigrin S has also been identified in rice mold starters used for Japanese fermented foods, where it showed suppressive effects on the expression of blood adhesion molecules, indicating potential cardiovascular benefits (Miyake et al., 2008).

properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

3-hydroxy-2-[(E)-prop-1-enyl]-6,7-dihydropyrano[2,3-c]pyrrole-4,5-dione

InChI

InChI=1S/C10H9NO4/c1-2-3-5-8(12)9(13)7-6(15-5)4-11-10(7)14/h2-3,12H,4H2,1H3,(H,11,14)/b3-2+

InChI Key

CBJUACYAKSDFBO-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/C1=C(C(=O)C2=C(O1)CNC2=O)O

Canonical SMILES

CC=CC1=C(C(=O)C2=C(O1)CNC2=O)O

synonyms

pyranonigrin S

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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